molecular formula C26H48 B13945421 2-n-Dodecylperhydrophenanthrene CAS No. 55334-22-0

2-n-Dodecylperhydrophenanthrene

Cat. No.: B13945421
CAS No.: 55334-22-0
M. Wt: 360.7 g/mol
InChI Key: YIZZECQVSWASEZ-UHFFFAOYSA-N
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Description

2-n-Dodecylperhydrophenanthrene is a complex organic compound with the molecular formula C26H48 It is a derivative of phenanthrene, characterized by the addition of a dodecyl group and full hydrogenation of the phenanthrene core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-n-Dodecylperhydrophenanthrene typically involves the hydrogenation of phenanthrene derivatives followed by the introduction of a dodecyl group. The hydrogenation process requires specific catalysts such as palladium or platinum under high-pressure hydrogen gas. The dodecyl group can be introduced through Friedel-Crafts alkylation using dodecyl chloride and an aluminum chloride catalyst .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-n-Dodecylperhydrophenanthrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-n-Dodecylperhydrophenanthrene has diverse applications in scientific research:

    Chemistry: Used as a model compound for studying hydrogenation and alkylation reactions.

    Biology: Investigated for its potential biological activities and interactions with cellular membranes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-n-Dodecylperhydrophenanthrene involves its interaction with specific molecular targets and pathways. The compound can integrate into cellular membranes due to its hydrophobic nature, potentially affecting membrane fluidity and function. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2-n-Dodecylperhydrophenanthrene stands out due to its fully hydrogenated phenanthrene core and the presence of a long dodecyl chain. This unique structure imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

55334-22-0

Molecular Formula

C26H48

Molecular Weight

360.7 g/mol

IUPAC Name

2-dodecyl-1,2,3,4,4a,4b,5,6,7,8,8a,9,10,10a-tetradecahydrophenanthrene

InChI

InChI=1S/C26H48/c1-2-3-4-5-6-7-8-9-10-11-14-22-17-20-26-24(21-22)19-18-23-15-12-13-16-25(23)26/h22-26H,2-21H2,1H3

InChI Key

YIZZECQVSWASEZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1CCC2C(C1)CCC3C2CCCC3

Origin of Product

United States

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